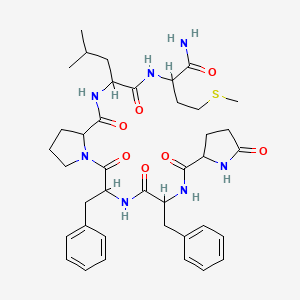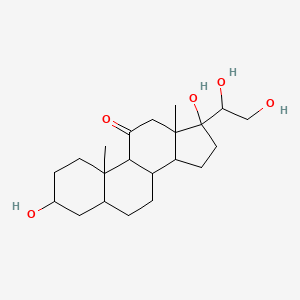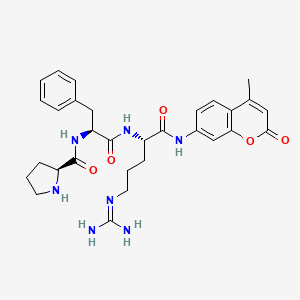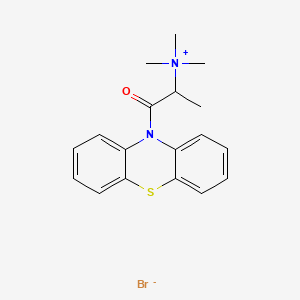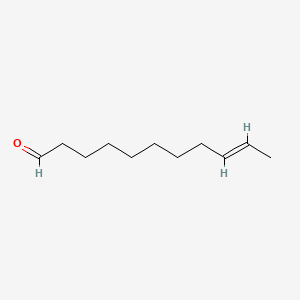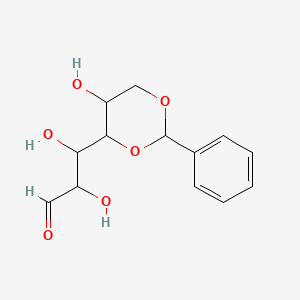![molecular formula C24H18ClN12Ru+ B12320301 [Ru(bpm)3][Cl]2](/img/structure/B12320301.png)
[Ru(bpm)3][Cl]2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ru(bpm)3][Cl]2 typically involves the reaction of ruthenium trichloride with 2,2’-bipyrimidine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
[Ru(bpm)3][Cl]2 undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photoredox catalytic properties.
Reduction: It can also be involved in reduction reactions, where it acts as an electron donor or acceptor.
Substitution: Ligand substitution reactions are common, where the bipyrimidine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands for substitution reactions. Typical conditions involve aqueous or organic solvents, controlled temperatures, and sometimes the presence of light to activate photoredox processes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce new coordination complexes with different ligands .
Applications De Recherche Scientifique
[Ru(bpm)3][Cl]2 has a wide range of scientific research applications, including:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating reactions such as methoxycyclization.
Biology: The compound’s optical properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, leveraging its ability to generate reactive oxygen species under light activation.
Mécanisme D'action
The mechanism by which [Ru(bpm)3][Cl]2 exerts its effects is primarily through its role as a photoredox catalyst. Upon light activation, the compound undergoes electronic excitation, leading to the generation of reactive intermediates that drive various chemical reactions. The molecular targets and pathways involved include the activation of organic substrates and the facilitation of electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) chloride:
Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate: Another related compound with bipyridyl ligands and additional water molecules in its structure.
Uniqueness
The uniqueness of [Ru(bpm)3][Cl]2 lies in its bipyrimidine ligands, which confer distinct photophysical properties compared to its bipyridine counterparts. This makes it particularly effective in specific photoredox catalytic applications and research areas .
Propriétés
Formule moléculaire |
C24H18ClN12Ru+ |
|---|---|
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
2-pyrimidin-2-ylpyrimidine;ruthenium(2+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q;;;;+2/p-1 |
Clé InChI |
ORPFWAGYEBFJIX-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


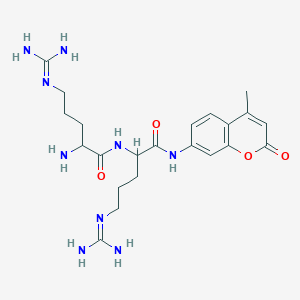
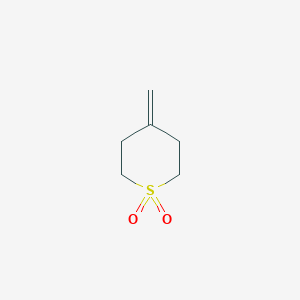
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)

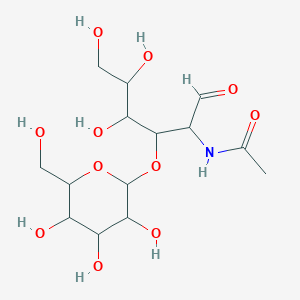
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)

![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
